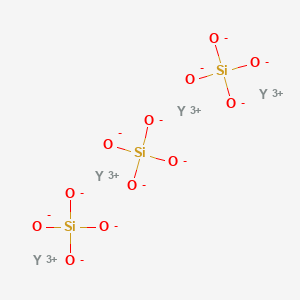
yttrium(3+);trisilicate
説明
Yttrium(3+) trisilicate, chemically represented as Y₂SiO₅ (yttrium oxyorthosilicate), is a crystalline compound characterized by its orthosilicate structure. The crystal structure of Y₂SiO₅ was first resolved by Maksimov et al. (1970), revealing a monoclinic or orthorhombic lattice depending on synthesis conditions . This compound is notable for its role as a host matrix for rare-earth ions, such as erbium (Er³⁺), due to its favorable optical properties. For instance, Er³⁺-doped Y₂SiO₅ exhibits sharp hyperfine splitting in electron paramagnetic resonance (EPR) spectra, making it suitable for quantum memory and laser applications . The material’s stability under high-energy irradiation and its ability to accommodate trivalent rare-earth dopants underscore its utility in photonics and optoelectronics.
特性
CAS番号 |
13701-72-9 |
|---|---|
分子式 |
O12Si3Y4 |
分子量 |
631.87 g/mol |
IUPAC名 |
yttrium(3+);trisilicate |
InChI |
InChI=1S/3O4Si.4Y/c3*1-5(2,3)4;;;;/q3*-4;4*+3 |
InChIキー |
YPHUCAYHHKWBSR-UHFFFAOYSA-N |
正規SMILES |
[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[O-][Si]([O-])([O-])[O-].[Y+3].[Y+3].[Y+3].[Y+3] |
製品の起源 |
United States |
準備方法
合成経路と反応条件
イットリウム(3+);トリケイ酸塩は、ゾルゲル法、固相反応、水熱合成などのさまざまな方法で合成することができます。一般的な方法の1つは、制御された条件下で、硝酸イットリウムとケイ酸ナトリウムを反応させることです。反応は通常、水溶液中で行われ、その後沈殿と焼成が行われて最終生成物が得られます。
工業生産方法
工業的な設定では、イットリウム(3+);トリケイ酸塩は、通常、高温固相反応を用いて製造されます。これは、酸化イットリウム(Y₂O₃)と二酸化ケイ素(SiO₂)を混合し、混合物を高温(1000°C以上)に加熱して目的の化合物を形成することを含みます。このプロセスには、反応を促進し、収率を向上させるためのフラックスの使用も含まれる場合があります。
化学反応の分析
反応の種類
イットリウム(3+);トリケイ酸塩は、以下を含むさまざまな化学反応を起こします。
酸化: 酸素と反応して、酸化イットリウムと二酸化ケイ素を生成します。
還元: 強力な還元剤によって、元素状イットリウムとケイ素に還元することができます。
置換: 他の金属イオンと反応して、異なる金属ケイ酸塩を生成します。
一般的な試薬と条件
酸化: 高温での酸素または空気が必要です。
還元: 高温での水素ガスまたは炭素などの還元剤が含まれます。
置換: 通常、金属塩を含む水溶液中で発生します。
生成される主要な生成物
酸化: 酸化イットリウム(Y₂O₃)と二酸化ケイ素(SiO₂)。
還元: 元素状イットリウム(Y)とケイ素(Si)。
置換: 置換する金属に応じて、さまざまな金属ケイ酸塩。
科学的研究の応用
イットリウム(3+);トリケイ酸塩は、以下を含む科学研究において幅広い用途があります。
化学: さまざまな化学反応、特に有機合成において触媒として使用されます。
生物学: バイオイメージングで使用され、医療画像技術の造影剤として使用されます。
医学: 放射性同位体のため、癌治療の放射線療法で使用されます。
産業: 先進セラミックス、光ファイバー、電子デバイスの製造に使用されます。
作用機序
イットリウム(3+);トリケイ酸塩がその効果を発揮するメカニズムは、その用途によって異なります。触媒作用では、化合物は化学反応の活性部位を提供し、反応物を生成物に変換することを容易にします。医療画像では、イットリウム(3+);トリケイ酸塩は、生体組織と相互作用し、検出可能な信号を発することによって、コントラストを向上させます。放射線療法では、イットリウムの放射性同位体が癌細胞に標的放射線を照射し、細胞損傷を引き起こし、腫瘍の増殖を抑制します。
類似化合物との比較
Structural Comparison with Similar Compounds
Yttrium(3+) trisilicate belongs to a broader family of yttrium-containing compounds, each with distinct structural frameworks:
Key Observations :
- Yttrium Trisilicate features isolated silicate units, enabling localized crystal-field effects for rare-earth dopants.
- Yttrium Aluminum Garnet and Yttrium Orthovanadate exhibit higher coordination numbers (8), enhancing their thermal stability and optical homogeneity.
- Yttrium Oxide adopts a simpler cubic structure, favoring high-density applications in ceramics and glass matrices.
Physical and Chemical Properties
Thermal Stability:
- Yttrium Trisilicate : Stable up to 1,600°C, with minimal phase transitions under laser irradiation .
- Yttrium Aluminum Garnet : Superior thermal conductivity (~14 W/m·K), critical for high-power laser systems .
- Yttrium Oxide : High melting point (2,425°C) and chemical inertness, ideal for refractory applications .
Chemical Reactivity:
- Yttrium Trisilicate : Resists hydrolysis in acidic media (pH > 2) but dissolves in concentrated HF due to silicate breakdown .
- Yttrium Aluminum Garnet : Inert in aqueous environments but reacts with molten hydroxides at elevated temperatures .
- Yttrium Orthovanadate : Susceptible to phosphate substitution in biological systems, limiting biomedical use .
Optical Performance of Y³⁺-Based Hosts:
Mechanistic Insights :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


